![molecular formula C34H64N8O11 B14795603 Deferoxamine mesilate impurity J [EP impurity] CAS No. 1623757-38-9](/img/structure/B14795603.png)
Deferoxamine mesilate impurity J [EP impurity]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of protective groups to prevent unwanted reactions and the application of various reagents to achieve the desired functional groups . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
科学研究应用
5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Employed in biochemical assays to investigate protein-ligand interactions.
Medicine: Potential use in diagnostic imaging and targeted drug delivery due to its ability to bind specific biological targets.
Industry: Utilized in the development of new materials with specific properties
作用机制
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular functions .
相似化合物的比较
Similar compounds include:
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- N,N″-bis [2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N″-diacetic acid (HBED-CC)
- 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
- 2-(4,7,10-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid (DOTAGA) These compounds share similar structural features and functional groups but differ in their specific applications and binding affinities. The uniqueness of 5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- lies in its specific binding properties and potential for targeted therapeutic applications .
属性
CAS 编号 |
1623757-38-9 |
|---|---|
分子式 |
C34H64N8O11 |
分子量 |
760.9 g/mol |
IUPAC 名称 |
N-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide |
InChI |
InChI=1S/C34H64N8O11/c1-28(43)39(50)24-11-3-7-21-36-29(44)15-18-33(48)41(52)26-13-5-9-23-38-31(46)16-19-34(49)42(53)27-12-4-8-22-37-30(45)14-17-32(47)40(51)25-10-2-6-20-35/h50-53H,2-27,35H2,1H3,(H,36,44)(H,37,45)(H,38,46) |
InChI 键 |
XWILUJPMROXQFF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


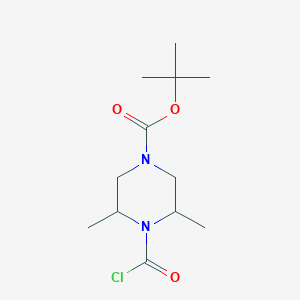
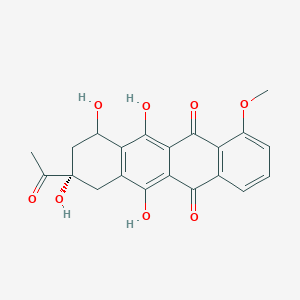
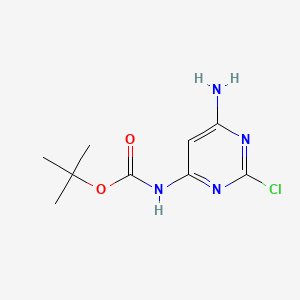

![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
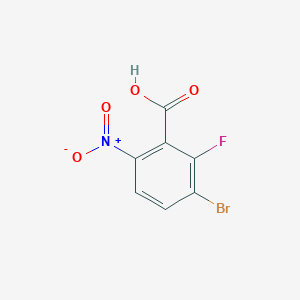
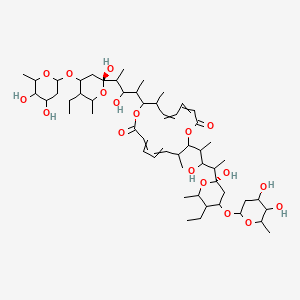
![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)
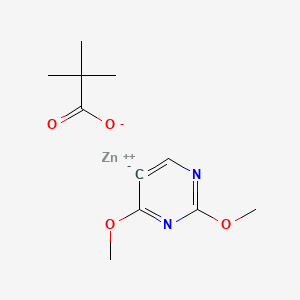

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)


